



# In Vivo Administration of MT-802 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MT-802    |           |
| Cat. No.:            | B10818691 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

MT-802 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] As a bifunctional molecule, MT-802 simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This mechanism of action makes it a promising candidate for overcoming resistance to conventional BTK inhibitors, particularly the C481S mutation frequently observed in chronic lymphocytic leukemia (CLL).[4][5] MT-802 has demonstrated potent and rapid degradation of both wild-type and C481S mutant BTK in in vitro settings.[4][5]

However, preclinical studies have revealed that **MT-802** possesses suboptimal pharmacokinetic properties in mice, characterized by high clearance and a short half-life, rendering it challenging for in vivo applications.[6] This has led to the development of next-generation BTK degraders with improved in vivo suitability.

These application notes provide a comprehensive overview of the available data on **MT-802**, including its mechanism of action, in vitro efficacy, and the critical pharmacokinetic data that have limited its in vivo use. Additionally, we present protocols for in vitro handling and a summary of a comparative in vivo study where **MT-802** was used as a reference compound.



**Data Presentation** 

**In Vitro Efficacy of MT-802** 

| Parameter           | Cell Line/Target | Value          | Reference |
|---------------------|------------------|----------------|-----------|
| DC₅₀ (Degradation)  | Wild-Type BTK    | ~15 nM         | [4]       |
| DC50 (Degradation)  | C481S Mutant BTK | ~15 nM         | [4]       |
| IC50 (Inhibition)   | Wild-Type BTK    | ~50 nM         | [4]       |
| IC50 (Inhibition)   | C481S Mutant BTK | ~20 nM         | [4]       |
| Maximal Degradation | BTK in cells     | >99% at 250 nM | [4]       |

Pharmacokinetic Properties of MT-802 in Mice

| Parameter             | -<br>Value     | Conclusion                                        | Reference |
|-----------------------|----------------|---------------------------------------------------|-----------|
| Clearance             | 1662 mL/min/kg | Too high for sustained in vivo exposure           | [6]       |
| **Half-life (t1,2) ** | 0.119 h        | Too short for<br>meaningful<br>therapeutic effect | [6]       |

## Comparative In Vivo Study: MT-802 vs. Other BTK-Targeting Agents

In a study comparing various BTK-targeting compounds in murine xenograft models with wild-type or C481S mutant BTK-expressing TMD-8 cells, the orally bioavailable PROTAC UBX-382 demonstrated superior tumor growth inhibition compared to ibrutinib, ARQ-531, and MT-802.[1] [7][8] While specific dosing and administration details for the MT-802 arm were not the focus of the publication, this study highlights the in vivo challenges of MT-802.

## Experimental Protocols In Vitro BTK Degradation Assay



Objective: To determine the concentration-dependent degradation of BTK by **MT-802** in a cellular context.

#### Materials:

- Target cells (e.g., TMD-8, or HEK293 cells transiently expressing WT or mutant BTK)
- MT-802
- Cell culture medium and supplements
- Lysis buffer
- Primary antibodies (anti-BTK, anti-pBTK Y223, anti-GAPDH)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- Western blot equipment

#### Protocol:

- Cell Seeding: Seed target cells in appropriate culture plates and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of MT-802 in cell culture medium. Treat the
  cells with varying concentrations of MT-802 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified
  duration (e.g., 24 hours).
- Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
- Western Blotting:



- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer.
- Incubate the membrane with primary antibodies against BTK, phosphorylated BTK (Y223), and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the BTK and pBTK levels to the loading control. Calculate the DC<sub>50</sub> value, which is the concentration of **MT-802** that induces 50% degradation of the target protein.

## Formulation of MT-802 for In Vivo (Reference/Comparative) Studies

Note: Due to the poor pharmacokinetic profile of **MT-802**, this formulation is intended for comparative or reference purposes in short-term studies rather than for efficacy evaluation.

#### Materials:

- MT-802
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile water (ddH<sub>2</sub>O) or saline

Protocol for a 1 mL Working Solution:



- Prepare a 100 mg/mL stock solution of MT-802 in fresh, high-quality DMSO.
- In a sterile tube, add 50 μL of the 100 mg/mL MT-802 stock solution to 400 μL of PEG300.
- Mix thoroughly until the solution is clear.
- Add 50 μL of Tween 80 to the mixture and mix until clear.
- Add 500 μL of sterile water or saline to bring the final volume to 1 mL.
- The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.
- This working solution should be prepared fresh immediately before administration.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of MT-802 as a BTK PROTAC degrader.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro BTK degradation assay.





Click to download full resolution via product page

Caption: Pharmacokinetic limitations of **MT-802** for in vivo use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]



- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vivo Administration of MT-802 in Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818691#in-vivo-administration-of-mt-802-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com